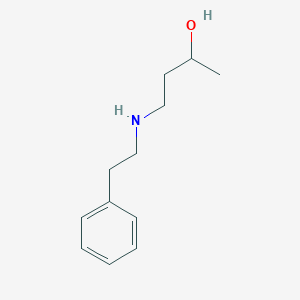
4-(Phenethylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenethylamino)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a phenethylamine moiety attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Phenethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with butanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and biocatalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Phenethylamino)butan-2-one.
Reduction: Formation of 4-(Phenethylamino)butane.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-(Phenethylamino)butan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Phenethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: Shares the phenethylamine moiety but lacks the butanol backbone.
Butan-2-ol: Contains the butanol structure but lacks the phenethylamine moiety.
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine ring instead of the phenethylamine moiety.
Uniqueness
4-(Phenethylamino)butan-2-ol is unique due to the combination of the phenethylamine and butanol structures, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
4-(2-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
Clé InChI |
ASJZXXHHEBKJGE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


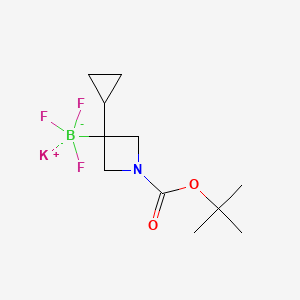
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

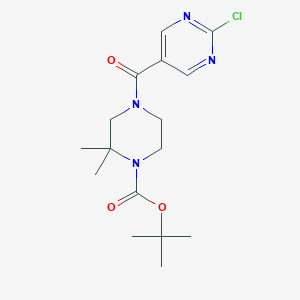
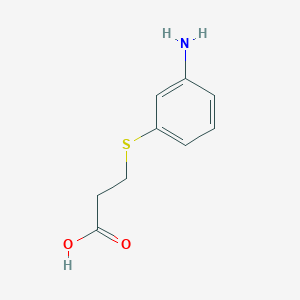
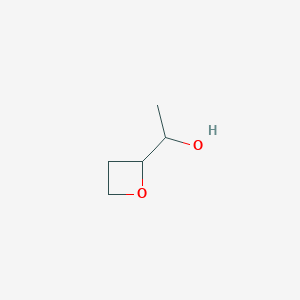
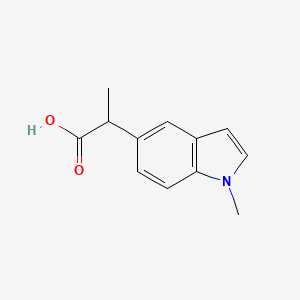
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
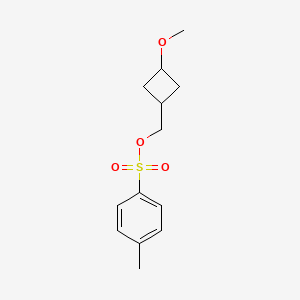
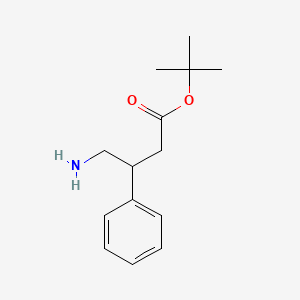
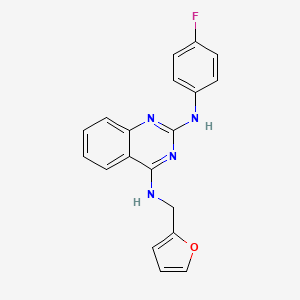
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
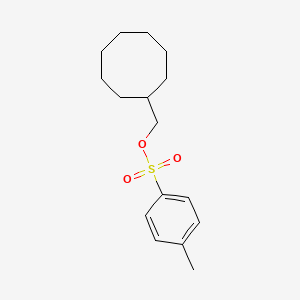
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
